molecular formula C18H27ClN2O4 B1662554 Nitrocaramiphen hydrochloride

Nitrocaramiphen hydrochloride

Cat. No.: B1662554
M. Wt: 370.9 g/mol
InChI Key: XWQWACGTGFICFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrocaramiphen hydrochloride is a selective muscarinic M1 receptor antagonist. It is known for its ability to inhibit the hyperpolarizing effect of muscarine in muscle fibers . This compound has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 g/mol . It is primarily used in scientific research due to its high selectivity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitrocaramiphen hydrochloride involves the reaction of 2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Nitrocaramiphen hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nitrocaramiphen hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Nitrocaramiphen hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the hyperpolarizing effect of muscarine in muscle fibers. This inhibition is achieved through competitive antagonism at the receptor site, preventing the activation of downstream signaling pathways . The compound’s high selectivity for M1 receptors over other muscarinic receptor subtypes contributes to its potency and efficacy .

Comparison with Similar Compounds

Uniqueness of Nitrocaramiphen Hydrochloride: this compound stands out due to its high selectivity for muscarinic M1 receptors and its potent inhibitory effects. Its unique chemical structure and properties make it a valuable tool in scientific research, particularly in studies involving muscarinic receptors and their role in various physiological and pathological processes .

Biological Activity

Nitrocaramiphen hydrochloride is a compound recognized for its biological activity as a selective antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of this compound

  • Chemical Identity : this compound (CAS 98636-73-8) is classified as a muscarinic receptor antagonist.
  • Selectivity : It exhibits a notable 71-fold selectivity for the M1 receptor over the M2 receptor .

This compound primarily functions by inhibiting the M1 muscarinic acetylcholine receptor (mAChR), which plays a crucial role in various physiological processes, including neurotransmission and modulation of cognitive functions. The following mechanisms are involved:

  • G-Protein Coupling : Upon binding to the M1 receptor, this compound prevents the activation of G-proteins that are essential for downstream signaling pathways. This inhibition affects intracellular calcium release and cyclic nucleotide levels, which are critical for neuronal excitability and synaptic transmission .
  • Impact on Calcium Signaling : Research indicates that M1 receptor activation leads to oscillatory calcium release patterns, which are disrupted by antagonism with this compound. This alteration can significantly affect cellular responses in various tissues, including the brain and gastrointestinal tract .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits mAChR-mediated signaling. For instance:

  • Calcium Sensitivity : The compound has been shown to influence myofilament calcium sensitivity in cardiac tissues, indicating its potential impact on cardiac contractility .
  • Neurotransmitter Release : By blocking M1 receptors, this compound modulates the release of neurotransmitters, which could have implications for treating conditions such as Alzheimer's disease or other cognitive disorders .

In Vivo Studies

Case studies and animal models provide insights into the pharmacological effects of this compound:

  • Cognitive Function : In murine models, antagonism of M1 receptors has been associated with improved cognitive performance in tasks requiring memory and learning, suggesting a therapeutic potential in neurodegenerative diseases .
  • Gastrointestinal Effects : The compound's selectivity for M1 receptors also positions it as a candidate for managing gastrointestinal disorders, where modulation of cholinergic signaling is beneficial .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

StudyFindingsImplications
Nakamura et al. (2013)Demonstrated greater ACh-induced IP3 release in cells expressing only M1R compared to those expressing M3RHighlights the role of M1R in mediating cholinergic responses
Raufman et al. (2008)M3R deficiency reduced intestinal tumor burden in cancer modelsSuggests potential applications in cancer therapy
Hayakawa et al. (2017)M3R activation promotes gastric cancer proliferationIndicates risks associated with M3R activation

Properties

IUPAC Name

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQWACGTGFICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.